
Norethindrone beta-D-Glucuronide
説明
Norethindrone beta-D-Glucuronide is a metabolite of Norethindrone, a synthetic progestin used in various hormonal contraceptives and hormone replacement therapies. The compound is formed through the glucuronidation process, where Norethindrone is conjugated with glucuronic acid. This process enhances the solubility and excretion of the compound from the body .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Norethindrone beta-D-Glucuronide typically involves the enzymatic or chemical conjugation of Norethindrone with glucuronic acid. The reaction is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT) in the liver. The chemical synthesis can also be achieved using glucuronic acid derivatives under mild acidic conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic processes using recombinant UGT enzymes. The process is optimized for high yield and purity, ensuring the compound is suitable for research and pharmaceutical applications .
化学反応の分析
Types of Reactions: Norethindrone beta-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. It is relatively stable under physiological conditions but can be hydrolyzed back to Norethindrone and glucuronic acid by beta-glucuronidase enzymes .
Common Reagents and Conditions:
Hydrolysis: Beta-glucuronidase enzyme, physiological pH, and temperature.
Conjugation: UDP-glucuronic acid, UGT enzyme, mild acidic conditions.
Major Products Formed:
Hydrolysis: Norethindrone and glucuronic acid.
Conjugation: this compound.
科学的研究の応用
Pharmacokinetics and Metabolism
Norethindrone undergoes extensive metabolism in the liver, resulting in the formation of various metabolites, including norethindrone beta-D-Glucuronide. Studies have shown that this glucuronide conjugate plays a significant role in the pharmacokinetics of norethindrone, influencing its bioavailability and elimination from the body. The metabolism of norethindrone is crucial for understanding its therapeutic efficacy and safety profile.
Key Pharmacokinetic Parameters
Parameter | Value |
---|---|
Cmax (ng/ml) | 26.19 ± 6.19 |
AUC (0-inf) (ng/ml*h) | 166.90 ± 56.28 |
tmax (h) | 1.83 ± 0.58 |
t1/2 (h) | 8.51 ± 2.19 |
These parameters indicate that norethindrone is rapidly absorbed and has a relatively short half-life, necessitating careful dosing in clinical applications .
Hormonal Contraception
This compound is primarily utilized in hormonal contraceptives, where it acts as a progestin to prevent ovulation. Its effectiveness in combination with estrogen components has been well-documented, making it a staple in oral contraceptive formulations .
Treatment of Endometriosis
The compound is also significant in the management of endometriosis-related symptoms. Norethindrone, through its glucuronide form, helps alleviate pain associated with endometriosis by modulating hormonal levels and reducing endometrial proliferation . Clinical studies have demonstrated that patients experience significant symptom relief with norethindrone treatment.
Management of Heavy Menstrual Bleeding
Recent studies have explored the use of this compound in conjunction with other agents like relugolix for managing heavy menstrual bleeding associated with uterine fibroids. The combination therapy has shown promising results in reducing menstrual blood loss and improving overall patient quality of life .
Case Studies
- Norethisterone-Induced Cholestasis : A case study reported an 18-year-old female who developed cholestatic jaundice after taking norethisterone to delay menstruation. This case highlighted the potential hepatic side effects associated with progestin use, emphasizing the need for monitoring liver function during treatment .
- Long-Term Use in Contraceptive Therapy : Another study assessed the accumulation of norethindrone and its metabolites, including the glucuronide form, during long-term contraceptive use. Results indicated that while there was an increase in plasma levels over time, the metabolic pathways remained consistent, suggesting a stable pharmacokinetic profile .
作用機序
Norethindrone beta-D-Glucuronide exerts its effects through its parent compound, Norethindrone. Once hydrolyzed, Norethindrone binds to progesterone receptors, modulating gene expression and inhibiting ovulation. The glucuronidation process enhances the solubility and excretion of Norethindrone, facilitating its removal from the body .
類似化合物との比較
Norethindrone: The parent compound, used in hormonal contraceptives.
Ethinyl Estradiol: Another synthetic hormone often combined with Norethindrone in contraceptives.
Levonorgestrel: A similar synthetic progestin used in contraceptives.
Uniqueness: Norethindrone beta-D-Glucuronide is unique due to its enhanced solubility and excretion properties, which are achieved through glucuronidation. This makes it an essential compound for studying the metabolism and pharmacokinetics of synthetic progestins .
生物活性
Norethindrone beta-D-glucuronide is a metabolite of norethindrone, a synthetic progestin widely used in contraceptive formulations and hormone replacement therapy. Understanding the biological activity of this compound is crucial for evaluating its pharmacological effects, therapeutic applications, and potential side effects.
Overview of Norethindrone and Its Metabolism
Norethindrone (NE) is a first-generation progestin that exhibits moderate androgenic and slight estrogenic activity. It is administered orally and undergoes extensive metabolism primarily in the liver. The metabolic pathways include reduction, followed by sulfate and glucuronide conjugation, which are essential for its elimination from the body .
Key Metabolic Pathways:
- Primary Metabolism: Norethindrone is reduced to various metabolites, including 5α-dihydronorethisterone.
- Conjugation: The metabolites are conjugated primarily as sulfates and glucuronides, with glucuronide conjugates being significant in urine .
Pharmacokinetics
The pharmacokinetics of norethindrone and its glucuronide conjugate reveal important insights into its absorption, distribution, metabolism, and excretion (ADME):
Parameter | Value |
---|---|
Oral Bioavailability | Approximately 64% |
Volume of Distribution | 2 to 4 L/kg |
Plasma Protein Binding | >95% (albumin and SHBG) |
Elimination Half-Life | ~10 hours |
Routes of Elimination | Urine (majorly as metabolites), feces |
Norethindrone displays a C_max (maximum concentration in plasma) ranging from 5.39 to 7.36 ng/mL after oral administration .
Biological Activity
This compound exhibits biological activity primarily through its role as a progestin. The compound binds to progesterone receptors, influencing various physiological processes:
- Reproductive Effects: It plays a critical role in regulating menstrual cycles and maintaining pregnancy.
- Endometrial Effects: Norethindrone is effective in preventing endometrial hyperplasia when used in hormone replacement therapy .
Case Studies and Research Findings
-
Accumulation Studies:
A study measured the blood levels of norethindrone and its metabolites in female volunteers over consecutive days. It was found that during treatment with norethindrone, both free and conjugated forms (including glucuronides) accumulated, peaking mid-cycle before returning to baseline levels during drug-free intervals . -
Drug Interaction Studies:
Research has indicated that norethindrone can interact with other medications metabolized by the cytochrome P450 system, particularly CYP3A4. This interaction can affect the pharmacokinetics of co-administered drugs, necessitating careful monitoring in patients undergoing polypharmacy . -
Clinical Trials:
Clinical trials have demonstrated the efficacy of norethindrone in various populations, including those with specific reproductive health issues. For instance, studies have shown significant benefits in women under 35 years using norethindrone-containing contraceptives compared to older age groups .
特性
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O8/c1-3-26(34-24-21(30)19(28)20(29)22(33-24)23(31)32)11-9-18-17-6-4-13-12-14(27)5-7-15(13)16(17)8-10-25(18,26)2/h1,12,15-22,24,28-30H,4-11H2,2H3,(H,31,32)/t15-,16+,17+,18-,19-,20-,21+,22-,24-,25-,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOHDQNOAACQBL-GBJMIENCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=CC(=O)CCC35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)CCC5=CC(=O)CC[C@H]35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64701-11-7 | |
Record name | Norethindrone glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064701117 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NORETHINDRONE GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XM65UQA5TM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。